Nickamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

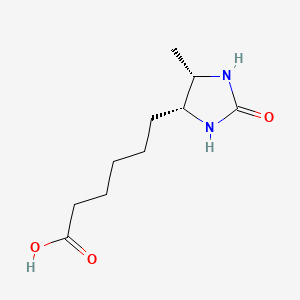

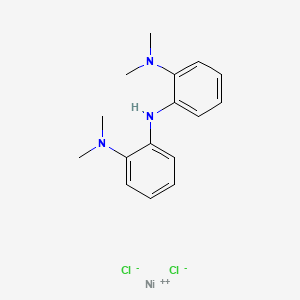

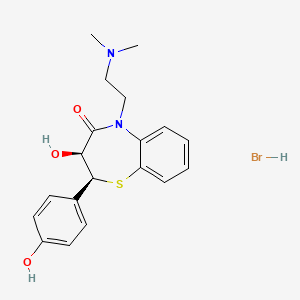

Nickamine is a nickel pincer complex . It is also known as Chloro[N2-[2-(dimethylamino-κN)phenyl]-N1,N1-dimethyl-1,2-benzenediaminato-κN1,κN2]-nickel . The empirical formula is C16H20ClN3Ni and the molecular weight is 348.50 . It is used as a catalyst for a large number of reactions including cross coupling of non-activated alkyl halides and direct C–H alkylation of alkynes and aromatic heterocycles .

Synthesis Analysis

Nickamine is used as a catalyst in the hydrosilylation of alkenes, an important chemical process for the synthesis of organosilanes and for the production of silicone polymers . The true catalyst in this process is not a molecular nickel species, but rather nickel nanoparticles .

Scientific Research Applications

Alkyl-Alkyl Kumada Coupling of Secondary Alkyl Halides

Nickamine serves as a catalyst for the alkyl-alkyl Kumada coupling of secondary alkyl halides . This process involves the cross-coupling of alkyl halides with Grignard reagents, which is a key step in the synthesis of complex organic compounds.

Direct Alkylation of Heterocyclic C-H Bonds

Nickamine is used as a catalyst for the direct alkylation of heterocyclic C-H bonds . This reaction is significant in the field of medicinal chemistry as it allows for the modification of heterocyclic compounds, which are often used as building blocks in drug discovery.

Sonogashira Coupling of Nonactivated Alkyl Halides

Nickamine catalyzes the Sonogashira coupling of nonactivated alkyl halides . The Sonogashira coupling is a cross-coupling reaction used in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of conjugated enynes.

Kumada-Corriu-Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles

Nickamine is also used as a catalyst for the Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds, and is a powerful tool in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Nickamine, or Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride, primarily targets alkyl halides . Alkyl halides are organic compounds containing a halogen (such as chlorine, bromine, fluorine, or iodine) attached to an alkyl group. They play a crucial role in various organic reactions due to their reactivity.

Mode of Action

Nickamine interacts with its targets (alkyl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, in this case, a nickel complex. The nickel complex facilitates the coupling of the alkyl halides with aryl and heteroaryl nucleophiles .

Biochemical Pathways

The primary biochemical pathway affected by Nickamine is the cross-coupling reaction of alkyl halides . This reaction leads to the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects include the production of various organic compounds, which can be used in different chemical syntheses.

Result of Action

The result of Nickamine’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic molecules from simpler ones. The ability to form carbon-carbon bonds efficiently and selectively is of great importance in the synthesis of pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name |

1-N-[2-(dimethylamino)phenyl]-2-N,2-N-dimethylbenzene-1,2-diamine;nickel(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.2ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;;/h5-12,17H,1-4H3;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHDYGGYBYTZGI-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1NC2=CC=CC=C2N(C)C.[Cl-].[Cl-].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047625 |

Source

|

| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |

CAS RN |

1033772-47-2 |

Source

|

| Record name | Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)